N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide
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Overview
Description
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide is a chemical compound with the molecular formula C15H20ClNO It is known for its unique structure, which includes a chloro group, a phenylethyl group, and a pent-4-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide typically involves the chlorination of 2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The chloro group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the chloro group, yielding the parent amide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the parent amide.
Substitution: Formation of new amide derivatives with different functional groups.
Scientific Research Applications
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the phenylethyl group can enhance binding affinity to specific targets. The compound may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylacetamide: Similar in structure but lacks the phenylethyl group and pent-4-enamide backbone.
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)acetamide: Similar but with a shorter carbon chain.
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)but-4-enamide: Similar but with a different carbon chain length.
Uniqueness
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. The presence of both the chloro and phenylethyl groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
CAS No. |
647027-80-3 |
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Molecular Formula |
C15H20ClNO |
Molecular Weight |
265.78 g/mol |
IUPAC Name |
N-chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide |
InChI |
InChI=1S/C15H20ClNO/c1-5-11-15(3,4)14(18)17(16)12(2)13-9-7-6-8-10-13/h5-10,12H,1,11H2,2-4H3 |
InChI Key |
AUOIDXJXWOJGKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(=O)C(C)(C)CC=C)Cl |
Origin of Product |
United States |
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